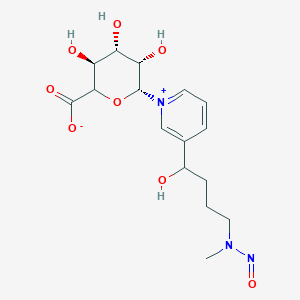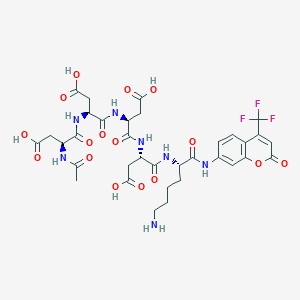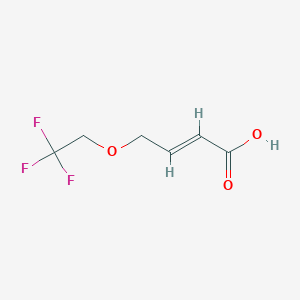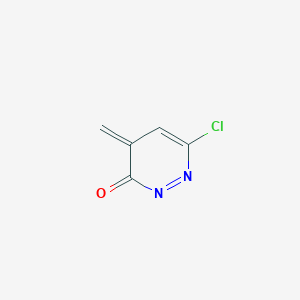
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-beta-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-beta-D-Glucuronide is a metabolite of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). This compound is known for its carcinogenic properties and is a significant biomarker for assessing exposure to tobacco smoke and its associated health risks .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-beta-D-Glucuronide typically involves the glucuronidation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol. This process can be catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) under specific conditions. The reaction generally requires the presence of UDP-glucuronic acid as a glucuronide donor and is carried out in an aqueous buffer at a controlled pH and temperature .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using techniques such as chromatography to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of reactive intermediates that may contribute to its carcinogenic properties.
Reduction: This reaction can convert the compound back to its parent form, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol.
Substitution: This reaction involves the replacement of functional groups within the molecule, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different biological activities and toxicities, making them important for further study .
Aplicaciones Científicas De Investigación
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-beta-D-Glucuronide has several scientific research applications:
Chemistry: It is used as a model compound to study the metabolism of tobacco-specific nitrosamines and their derivatives.
Biology: It serves as a biomarker for tobacco exposure and is used in studies investigating the biological effects of tobacco smoke.
Medicine: The compound is studied for its role in carcinogenesis and its potential as a target for cancer prevention and treatment strategies.
Mecanismo De Acción
The mechanism of action of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-beta-D-Glucuronide involves its metabolic activation to reactive intermediates that can form DNA adducts. These adducts can lead to mutations and initiate carcinogenesis. The compound primarily targets the liver and lungs, where it undergoes enzymatic activation and exerts its carcinogenic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK): The parent compound, known for its potent carcinogenic properties.
4-(Methylnitrosamino)-4-(3-pyridyl)butanal: Another metabolite of NNK with similar biological activities.
N-nitroso-N-methyl-4-aminobutyric acid: A related nitrosamine with carcinogenic potential.
Uniqueness
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-beta-D-Glucuronide is unique due to its role as a glucuronide conjugate, which makes it more water-soluble and facilitates its excretion from the body. This property distinguishes it from its parent compound and other similar nitrosamines, highlighting its importance in detoxification and biomarker studies .
Propiedades
Fórmula molecular |
C16H23N3O8 |
|---|---|
Peso molecular |
385.37 g/mol |
Nombre IUPAC |
(3S,4S,5S,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[methyl(nitroso)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C16H23N3O8/c1-18(17-26)6-3-5-10(20)9-4-2-7-19(8-9)15-13(23)11(21)12(22)14(27-15)16(24)25/h2,4,7-8,10-15,20-23H,3,5-6H2,1H3/t10?,11-,12-,13-,14?,15+/m0/s1 |
Clave InChI |
VSVYJUYJFLYYSI-ZIZCHBSTSA-N |
SMILES isomérico |
CN(CCCC(C1=C[N+](=CC=C1)[C@H]2[C@H]([C@H]([C@@H](C(O2)C(=O)[O-])O)O)O)O)N=O |
SMILES canónico |
CN(CCCC(C1=C[N+](=CC=C1)C2C(C(C(C(O2)C(=O)[O-])O)O)O)O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-8-phenylmethoxy-5H-purin-6-one](/img/structure/B12355469.png)
![N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine;hydrobromide](/img/structure/B12355491.png)



![5,6,7,8-tetrahydro-4aH-pyrido[3,4-d]pyrimidin-4-one;dihydrochloride](/img/structure/B12355507.png)
![7-[(9H-fluoren-9-ylmethoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12355519.png)

![2-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12355530.png)
![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12355541.png)
![5-Methylidene-[1,2,4]triazolo[4,3-a]quinolin-1-one](/img/structure/B12355542.png)

![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12355547.png)

